molecular formula C9H10N2O5 B14727723 Ethyl (4-nitrophenoxy)carbamate CAS No. 13278-82-5

Ethyl (4-nitrophenoxy)carbamate

Cat. No.: B14727723
CAS No.: 13278-82-5
M. Wt: 226.19 g/mol
InChI Key: FPAXHAZAPQZSHK-UHFFFAOYSA-N
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Description

Ethyl (4-nitrophenoxy)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group, a nitrophenoxy group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (4-nitrophenoxy)carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenyl chloroformate with ethyl carbamate in the presence of a base such as triethylamine (TEA) in tetrahydrofuran (THF) at temperatures ranging from 10°C to 40°C . The reaction typically requires constant stirring for 1-2 hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize by-products and improve the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-nitrophenoxy)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carbamate moiety can be hydrolyzed to yield the corresponding amine and carbon dioxide.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Hydrolysis can be achieved using acidic or basic conditions.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like TEA.

Major Products Formed

    Oxidation: Amino (4-nitrophenoxy)carbamate.

    Reduction: 4-nitrophenol and ethylamine.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Ethyl (4-nitrophenoxy)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (4-nitrophenoxy)carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with enzymes, leading to inhibition of their activity. This interaction is often mediated through hydrogen bonding and conformational changes in the enzyme structure . The nitrophenoxy group can also participate in redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Ethyl (4-nitrophenoxy)carbamate can be compared with other carbamate derivatives such as:

  • Methyl carbamate
  • Propyl carbamate
  • N-aryl carbamate derivatives

Uniqueness

This compound is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties.

Similar Compounds

Properties

CAS No.

13278-82-5

Molecular Formula

C9H10N2O5

Molecular Weight

226.19 g/mol

IUPAC Name

ethyl N-(4-nitrophenoxy)carbamate

InChI

InChI=1S/C9H10N2O5/c1-2-15-9(12)10-16-8-5-3-7(4-6-8)11(13)14/h3-6H,2H2,1H3,(H,10,12)

InChI Key

FPAXHAZAPQZSHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NOC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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